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Compound of Interest

Compound Name: Ido1-IN-18

Cat. No.: B10854717

Disclaimer: No specific public data could be located for a compound designated "ldo1-IN-18".
This guide therefore provides a comprehensive overview of the pharmacokinetics and core
principles of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by summarizing publicly available
data from representative, well-characterized molecules in this class. This information is
intended for researchers, scientists, and drug development professionals.

Introduction to IDO1 and its Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in
immune regulation. It catalyzes the initial and rate-limiting step in the degradation of the
essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor
microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the
accumulation of kynurenine metabolites.[3][4] These events suppress the activity of effector T
cells and natural killer cells while promoting the function of regulatory T cells (Tregs) and
myeloid-derived suppressor cells (MDSCs), thereby enabling cancer cells to evade immune
destruction.[5][6]

Given its significant role in tumor immune escape, IDO1 has emerged as a promising
therapeutic target in oncology.[3][5] Small molecule inhibitors of IDO1 aim to block this
immunosuppressive pathway, restore anti-tumor immunity, and enhance the efficacy of other
cancer therapies, such as immune checkpoint inhibitors.[4] Understanding the pharmacokinetic
(PK) and pharmacodynamic (PD) properties of these inhibitors is crucial for their successful
clinical development.
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Pharmacokinetics of Representative IDO1 Inhibitors

The pharmacokinetic profiles of several IDO1 inhibitors have been characterized in preclinical
and clinical studies. Below are summary tables of key pharmacokinetic parameters for some of
these compounds.

Table 1: Pharmacokinetic Parameters of SHR9146 in
Mice

Intravenous (5 Oral (20 Oral (40 Oral (80
Parameter
mglkg) mg/kg) mglkg) mglkg)
Tmax (h) - 0.79 + 0.36 0.79 + 0.36 0.79 +0.36
Cmax (ug/mL) - 8.751 10.332 12.893
AUCO-t
15.606 38.891 69.971
(Hg-h/mL)
t1/2 (h) 0.713 1.586 + 0.853 1.586 + 0.853 1.586 + 0.853
CL (mL/min/kg) 12 19.8+0.9 19.8 +0.9 19.8+0.9
Vd (L/kg) 0.666 3.427 + 1.617 3.427 £ 1.617 3.427 £ 1.617
Bioavailability
542 +12.6 542 +12.6 542+12.6

(%)

Data sourced from a preclinical pharmacokinetic study of SHR9146 in mice.[7]

Table 2: Pharmacokinetic Parameters of Epacadostat in

Humans (Advanced Solid Tumors)

Dose Cmax (nM) Tmax (h) AUCO0-12h (nM-h)
50 mg BID 569 19 2,710

100 mg BID 1,220 2.0 6,340

300 mg BID 3,790 2.0 24,100
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Data from a Phase | study in patients with advanced solid malignancies.[8] Epacadostat
plasma exposures increased in an approximately dose-proportional manner.[8]

Table 3: Pharmacokinetic Parameters of Navoximod in
Humans

Absolute
Route Dose Tmax (h) t1/2 (h) CL (L/h) Vz (L) Bioavaila
bility (%)
0.5
Oral 200 mg ) 11.0 55.5
(median)
Intravenou
5 mg 12.6 62.0 1120

S

Data from a Phase 1 study in healthy volunteers.[4]

Table 4: Pharmacokinetic Parameters of PF-06840003
(active enantiomer PF-06840002) in Humans (Recurrent
Malignant Glioma)

Dose Tmax (h) t1/2 (h)
125 mg QD 1.5-3.0 2-4
250 mg QD 1.5-3.0 2-4
250 mg BID 15-3.0 2-4
500 mg BID 1.5-3.0 2-4

Data from a Phase 1 study. Following dosing, the median time to maximum plasma

concentration for the active enantiomer was 1.5-3.0 hours and the mean elimination half-life

was 2 to 4 hours on Cycle 1 Day 1.[9]

Experimental Protocols
In Vivo Pharmacokinetic Study Protocol (General)
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A typical preclinical pharmacokinetic study of an IDO1 inhibitor involves the following steps:

¢ Animal Model: Male and female mice or rats are commonly used. Animals are housed under
controlled conditions with free access to food and water.[10]

e Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle for
the intended route of administration (e.g., oral gavage or intravenous injection). Doses are
often selected based on in vitro potency and preliminary toxicity studies.[11][12]

o Sample Collection: Blood samples are collected at predetermined time points after drug
administration via techniques such as tail vein or retro-orbital bleeding.[12] Plasma is
separated by centrifugation and stored frozen until analysis.

o Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are
quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.[7][13] This involves protein precipitation from the plasma samples, followed by
chromatographic separation and mass spectrometric detection.

e Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-
compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-
life, clearance, and volume of distribution.[7]
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Typical workflow for a preclinical pharmacokinetic studly.
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IDO1 Signhaling Pathway and Mechanism of
Inhibition

IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of
tryptophan and the production of kynurenine.

o Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and
function. Its depletion by IDO1 can lead to T-cell anergy and apoptosis.

o Kynurenine Production: Kynurenine and its downstream metabolites can induce the
differentiation of naive T cells into immunosuppressive Tregs and can also directly induce
apoptosis in effector T cells.

IDO1 inhibitors block the catalytic activity of the enzyme, thereby preventing the conversion of
tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration
of immunosuppressive kynurenine metabolites, leading to a reactivation of the anti-tumor
immune response.

Recent studies have also suggested that IDO1 activity can promote cancer progression
through direct effects on tumor cells, for example, by activating the PI3K/Akt signaling pathway.
[14][15]
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IDO1 signaling pathway and mechanism of inhibition.
Conclusion

IDOL1 inhibitors represent a promising class of immunotherapeutic agents with the potential to
overcome a key mechanism of tumor immune evasion. A thorough understanding of their
pharmacokinetic and pharmacodynamic properties is essential for their successful
development and clinical application. While specific data for "ldo1-IN-18" is not publicly
available, the information gathered from representative IDO1 inhibitors provides a valuable
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framework for understanding the ADME properties and therapeutic potential of this class of

drugs. Continued research into the pharmacokinetics of novel IDOL1 inhibitors will be critical for

optimizing dosing strategies and combination therapies to improve patient outcomes in

oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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